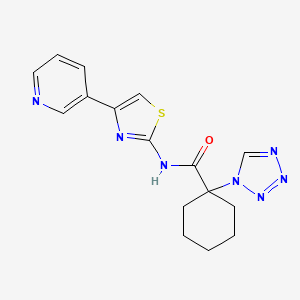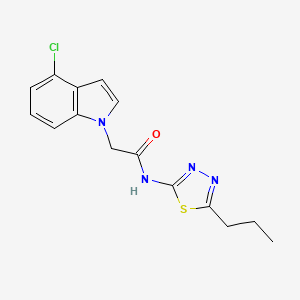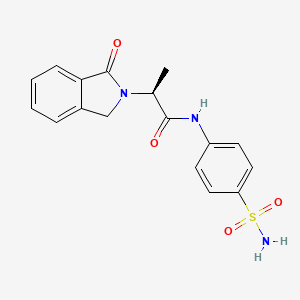
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features multiple functional groups, including a pyridine ring, a thiazole ring, a tetrazole ring, and a cyclohexane carboxamide. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Attachment of the pyridine ring: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the thiazole.
Formation of the tetrazole ring: The tetrazole ring can be synthesized via the cycloaddition of an azide with a nitrile.
Formation of the cyclohexanecarboxamide: This step might involve the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized at different positions, depending on the reagents and conditions used.
Reduction: Reduction reactions may target the nitrogens in the tetrazole or the carbonyl group in the carboxamide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical properties and biological activities not found in simpler compounds.
Propriétés
Formule moléculaire |
C16H17N7OS |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H17N7OS/c24-14(16(6-2-1-3-7-16)23-11-18-21-22-23)20-15-19-13(10-25-15)12-5-4-8-17-9-12/h4-5,8-11H,1-3,6-7H2,(H,19,20,24) |
Clé InChI |
XWKPVTCNXPSBSR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)NC2=NC(=CS2)C3=CN=CC=C3)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11002650.png)

![4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one](/img/structure/B11002660.png)
![methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11002664.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B11002669.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11002673.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide](/img/structure/B11002678.png)
![N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11002688.png)
![Dimethyl (2S)-2-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B11002692.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11002694.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11002698.png)
![N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B11002702.png)
![2-(pyridin-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11002722.png)
